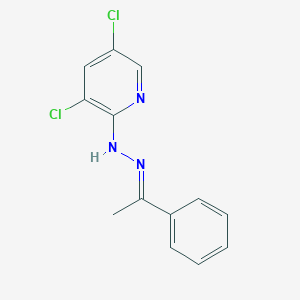![molecular formula C21H31N3O3 B5552839 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as AZD9291, has been studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells, particularly non-small cell lung cancer (NSCLC). In
Mecanismo De Acción
The mechanism of action of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves the inhibition of EGFR activity in cancer cells. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many NSCLC tumors. When EGFR is activated, it leads to downstream signaling pathways that promote cell proliferation and survival. This compound binds to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways and leads to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. Specifically, this compound has been shown to inhibit the activity of EGFR in cancer cells, which leads to decreased cell proliferation and increased cell death. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its specificity for EGFR inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors. However, one limitation of using this compound in lab experiments is its potential toxicity to non-cancerous cells, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in scientific research. One direction is the development of combination therapies that include this compound and other targeted therapies, which may increase the efficacy of cancer treatment. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to minimize toxicity to non-cancerous cells. Finally, the study of this compound in other types of cancer, beyond NSCLC, may provide insight into its potential therapeutic properties in other contexts.
Métodos De Síntesis
The synthesis method for 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves several steps, including the reaction of 2-bromo-4-chloroacetanilide with 2-methoxybenzylamine to form 2-(2-methoxybenzylamino)-4-chloroacetanilide. This intermediate is then reacted with 2-ethyl-8-nitro-9-oxo-2,8-diazaspiro[5.5]undecane to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties in treating NSCLC. Specifically, this compound has been shown to inhibit the activity of EGFR, which is overexpressed in many NSCLC tumors. This inhibition leads to decreased cell proliferation and increased cell death in cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.
Propiedades
IUPAC Name |
2-(2-ethyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-3-24-16-21(11-9-20(24)26)10-6-12-23(15-21)14-19(25)22-13-17-7-4-5-8-18(17)27-2/h4-5,7-8H,3,6,9-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUJGDWWLJZRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)CC(=O)NCC3=CC=CC=C3OC)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)


![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)